Cas no 2168191-87-3 (2-Difluoromethanesulfonylbenzonitrile)
2-Difluoromethanesulfonylbenzonitrile Chemical and Physical Properties
Names and Identifiers
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- EN300-1275435
- FQHRDHAEMHAKMM-UHFFFAOYSA-N
- SCHEMBL16555638
- 2-(Difluoromethylsulfonyl)benzonitrile
- 2168191-87-3
- 2-difluoromethanesulfonylbenzonitrile
- 2-Difluoromethanesulfonylbenzonitrile
-
- Inchi: 1S/C8H5F2NO2S/c9-8(10)14(12,13)7-4-2-1-3-6(7)5-11/h1-4,8H
- InChI Key: FQHRDHAEMHAKMM-UHFFFAOYSA-N
- SMILES: S(C(F)F)(C1C=CC=CC=1C#N)(=O)=O
Computed Properties
- Exact Mass: 217.00090590g/mol
- Monoisotopic Mass: 217.00090590g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 66.3Ų
2-Difluoromethanesulfonylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1275435-1.0g |
2-difluoromethanesulfonylbenzonitrile |
2168191-87-3 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1275435-50mg |
2-difluoromethanesulfonylbenzonitrile |
2168191-87-3 | 50mg |
$587.0 | 2023-10-01 | ||
| Enamine | EN300-1275435-100mg |
2-difluoromethanesulfonylbenzonitrile |
2168191-87-3 | 100mg |
$615.0 | 2023-10-01 | ||
| Enamine | EN300-1275435-250mg |
2-difluoromethanesulfonylbenzonitrile |
2168191-87-3 | 250mg |
$642.0 | 2023-10-01 | ||
| Enamine | EN300-1275435-500mg |
2-difluoromethanesulfonylbenzonitrile |
2168191-87-3 | 500mg |
$671.0 | 2023-10-01 | ||
| Enamine | EN300-1275435-1000mg |
2-difluoromethanesulfonylbenzonitrile |
2168191-87-3 | 1000mg |
$699.0 | 2023-10-01 | ||
| Enamine | EN300-1275435-2500mg |
2-difluoromethanesulfonylbenzonitrile |
2168191-87-3 | 2500mg |
$1370.0 | 2023-10-01 | ||
| Enamine | EN300-1275435-5000mg |
2-difluoromethanesulfonylbenzonitrile |
2168191-87-3 | 5000mg |
$2028.0 | 2023-10-01 | ||
| Enamine | EN300-1275435-10000mg |
2-difluoromethanesulfonylbenzonitrile |
2168191-87-3 | 10000mg |
$3007.0 | 2023-10-01 |
2-Difluoromethanesulfonylbenzonitrile Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 2-Difluoromethanesulfonylbenzonitrile
Introduction to 2-Difluoromethanesulfonylbenzonitrile (CAS No. 2168191-87-3)
2-Difluoromethanesulfonylbenzonitrile, with the chemical formula C₈H₃F₂NO₂S, is a highly versatile and significant compound in the field of pharmaceutical and agrochemical research. Its unique structural features, comprising a benzonitrile moiety substituted with a difluoromethanesulfonyl group, make it a valuable intermediate in the synthesis of various biologically active molecules. This compound has garnered considerable attention due to its role in developing novel therapeutic agents and its potential applications in medicinal chemistry.
The CAS No. 2168191-87-3 identifier firmly establishes this compound's uniqueness and facilitates its precise identification in scientific literature and industrial applications. The presence of both fluorine atoms and a sulfonyl group introduces specific electronic and steric properties, which are critical for modulating the reactivity and biological activity of the resulting derivatives. Such characteristics have made 2-Difluoromethanesulfonylbenzonitrile a preferred building block in the construction of complex molecular frameworks.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The difluoromethanesulfonyl group is particularly noteworthy for its ability to influence the electronic distribution within a molecule, thereby affecting its interactions with biological targets. This has led to its incorporation into a wide range of drug candidates targeting various diseases, including oncology, infectious diseases, and central nervous system disorders.
One of the most compelling aspects of 2-Difluoromethanesulfonylbenzonitrile is its utility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The benzonitrile moiety serves as an excellent nucleophile, while the sulfonyl group enhances electrophilic character at specific positions. This dual functionality allows for efficient construction of carbon-carbon bonds, enabling the synthesis of structurally diverse molecules. Researchers have leveraged these properties to develop novel heterocycles and polycyclic systems, which are often pivotal in drug discovery efforts.
Recent studies have highlighted the role of 2-Difluoromethanesulfonylbenzonitrile in generating bioisosteres—molecules with similar biological activity but different structural features. By replacing hydrogen atoms with fluorine or other substituents, chemists can fine-tune the pharmacological properties of their leads. For instance, fluorinated sulfonylbenzonitriles have been shown to exhibit potent inhibitory effects on enzymes such as kinases and proteases, which are overexpressed in certain pathological conditions. This has spurred interest in exploring derivatives of this compound for their potential therapeutic benefits.
The agrochemical sector has also benefited from the versatility of 2-Difluoromethanesulfonylbenzonitrile. Fluorinated intermediates are frequently employed in the synthesis of pesticides and herbicides due to their improved efficacy and environmental stability. The introduction of fluorine atoms can enhance the binding affinity between a pesticide molecule and its target site, leading to more effective crop protection strategies. Additionally, the sulfonyl group contributes to metabolic resistance management by influencing how plants or pests metabolize these compounds.
From a synthetic chemistry perspective, 2-Difluoromethanesulfonylbenzonitrile offers numerous advantages as a starting material. Its reactivity allows for rapid functionalization at multiple sites, enabling chemists to explore complex reaction pathways with relative ease. The compound's stability under various conditions further simplifies its handling and storage, making it an indispensable tool in both academic laboratories and industrial settings.
The integration of computational methods into drug discovery has further underscored the importance of 2-Difluoromethanesulfonylbenzonitrile. Molecular modeling studies have revealed that fluorinated sulfonylbenzonitriles can interact with biological targets through multiple non-covalent interactions, including hydrogen bonding and π-stacking. These insights have guided medicinal chemists in designing optimized analogs with enhanced potency and selectivity. As computational power continues to advance, the role of such intermediates is expected to grow even more pronounced.
In conclusion, 2-Difluoromethanesulfonylbenzonitrile (CAS No. 2168191-87-3) represents a cornerstone in modern synthetic chemistry and pharmaceutical research. Its unique structural attributes enable diverse applications across multiple industries, from developing life-saving drugs to creating sustainable agrochemical solutions. The continued exploration of this compound and its derivatives promises to yield groundbreaking advancements in science and technology.
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